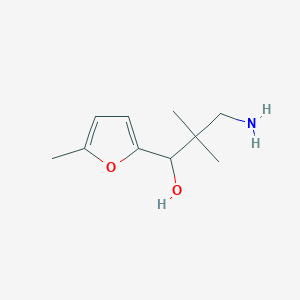
3-Cyanopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyanopyrrolidine-3-carboxamide is a nitrogen-containing heterocyclic compound with significant potential in various fields of scientific research. The compound features a five-membered pyrrolidine ring, which is known for its versatility in medicinal chemistry. The presence of both a cyano group and a carboxamide group in its structure makes it a valuable scaffold for the development of biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopyrrolidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of cyanoacetic acid hydrazides with various aldehydes under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Cyanopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products Formed: The major products formed from these reactions include amines, oxo derivatives, and various substituted pyrrolidine derivatives .
科学的研究の応用
3-Cyanopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Cyanopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s cyano and carboxamide groups play crucial roles in its binding affinity and specificity . Molecular docking studies have shown that it can interact with proteins involved in signaling pathways, leading to altered cellular functions .
類似化合物との比較
Pyrrolidine: A simpler analog without the cyano and carboxamide groups.
3-Cyanopyrrolidine: Lacks the carboxamide group but retains the cyano group.
Pyrrolidine-3-carboxamide: Lacks the cyano group but retains the carboxamide group.
Uniqueness: 3-Cyanopyrrolidine-3-carboxamide is unique due to the presence of both the cyano and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile scaffold for the design of novel bioactive compounds .
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
3-cyanopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C6H9N3O/c7-3-6(5(8)10)1-2-9-4-6/h9H,1-2,4H2,(H2,8,10) |
InChIキー |
MADCLZUVXWAQII-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(C#N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B13191260.png)


![5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13191279.png)

![3-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13191295.png)
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13191301.png)
![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13191323.png)
methanol](/img/structure/B13191326.png)
![Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191328.png)
![[3-(Bromomethyl)pentan-3-yl]cyclobutane](/img/structure/B13191330.png)
